molecular formula C20H19FN2O4S2 B2634609 (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone CAS No. 1396843-82-5

(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone

Cat. No.: B2634609
CAS No.: 1396843-82-5
M. Wt: 434.5
InChI Key: HIGYASLDVBLCEL-UHFFFAOYSA-N
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Description

(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a fluorobenzo[d]thiazole moiety, an azetidine ring, and an isopropylsulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone typically involves multiple steps, starting with the preparation of the fluorobenzo[d]thiazole intermediate. This intermediate can be synthesized through a Friedel-Crafts alkylation reaction catalyzed by methyltrifluoromethanesulfonate (MeOTf), which offers a green and atom-economic alternative for the synthesis of alkylated heterocycles .

The next step involves the formation of the azetidine ring, which can be achieved through a cyclization reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines.

Scientific Research Applications

(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzo[d]thiazole moiety, in particular, may enhance its potential as a bioactive molecule, making it a valuable compound for further research and development.

Properties

IUPAC Name

[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(4-propan-2-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S2/c1-12(2)29(25,26)15-8-6-13(7-9-15)19(24)23-10-14(11-23)27-20-22-18-16(21)4-3-5-17(18)28-20/h3-9,12,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGYASLDVBLCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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